2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

Descripción

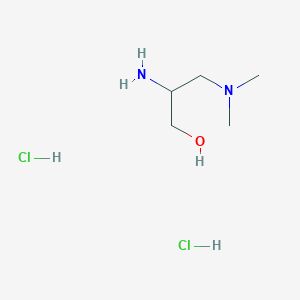

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride (CAS: 233775-53-6; 1803602-18-7) is a chiral amino alcohol derivative with the molecular formula C₅H₁₄N₂O·2HCl and a molar mass of 223.09 g/mol . It is a dihydrochloride salt, typically existing as a crystalline solid, and is utilized as a versatile intermediate in organic synthesis and pharmaceutical research. The compound features both primary amine and tertiary dimethylamino groups, enabling its participation in diverse reactions, including nucleophilic substitutions and coordination chemistry. Its stereochemistry (S-enantiomer) is critical for applications requiring enantioselectivity, such as drug development .

Commercial availability data indicate a price of 566.00 €/50 mg and 1,571.00 €/500 mg, positioning it as a high-value research chemical .

Propiedades

IUPAC Name |

2-amino-3-(dimethylamino)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.2ClH/c1-7(2)3-5(6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPSFAFROBBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803602-18-7 | |

| Record name | 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include:

Temperature: Moderate temperatures around 50-100°C.

Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C).

Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: Dimethylamine and acrylonitrile.

Reaction Conditions: Controlled temperature and pressure to optimize the hydrogenation step.

Purification: Crystallization and filtration to obtain the dihydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions typically involve the conversion of nitrile groups to amines.

Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Primary or secondary amines.

Substitution: Various substituted amino alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride serves as a crucial building block in the synthesis of various organic compounds. It is often used as an intermediate in the production of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drugs targeting neurological disorders due to its interaction with choline transporters. |

| Agrochemicals | Acts as a precursor in the development of herbicides and pesticides. |

Biological Research

In biological studies, this compound has been investigated for its role in modulating neurotransmitter systems. It is particularly noted for its ability to inhibit choline uptake, impacting acetylcholine synthesis.

- Mechanism of Action : The compound interacts with the high-affinity neuronal choline transporter (CHT1), affecting cholinergic signaling pathways.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an inhibitor for specific enzymes involved in neurotransmitter metabolism. |

| Receptor Binding | Exhibited binding affinity towards various receptors, suggesting possible therapeutic applications in neuropharmacology. |

Industrial Applications

The compound is utilized in the production of polymers, resins, and surfactants, highlighting its importance in industrial chemistry.

| Industry | Application |

|---|---|

| Polymer Production | Serves as a monomer for synthesizing polyurethanes and other polymeric materials. |

| Surfactants | Used in formulating nonionic surfactants for detergents and cleaning products. |

Case Study 1: Neuropharmacological Research

A study published in the Journal of Neurochemistry explored the effects of this compound on synaptic transmission. Researchers found that the compound significantly inhibited choline uptake, leading to decreased acetylcholine levels in neuronal cultures. This suggests potential applications in treating conditions associated with cholinergic dysfunction.

Case Study 2: Synthesis of Chiral Compounds

In a research project focused on asymmetric synthesis, this compound was employed as a chiral auxiliary. The study demonstrated its effectiveness in producing enantiomerically enriched products, which are crucial for developing pharmaceuticals with specific biological activity.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with biological molecules. It acts as an inhibitor of choline uptake, affecting the cholinergic system. The compound targets the high-affinity neuronal choline transporter (CHT1), thereby modulating the availability of choline for acetylcholine synthesis .

Comparación Con Compuestos Similares

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Molecular Formula: C₇H₁₇NO

- Molar Mass : 159.27 g/mol

- Physical State : Clear liquid (density: 0.875 g/cm³; flash point: 73.9 °C)

- Key Differences: Lacks a primary amine group and hydrochloride salt form. The tertiary diethylamino group enhances lipophilicity, making it more suitable for non-polar solvent systems. Safety protocols require respiratory and chemical-resistant gloves due to volatility .

(2S)-2-Amino-3-(pyridin-2-yl)propan-1-ol Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Molar Mass : 225.11 g/mol

- Priced at 603.00 €/50 mg, it is marginally costlier than the target compound. The pyridyl group may enhance binding affinity in metalloenzyme inhibition studies .

L-Histidinol Dihydrochloride

- Molecular Formula : C₆H₁₃Cl₂N₃O

- Molar Mass : 214.09 g/mol

- Key Differences: Contains an imidazole ring (pKa ~6.0), enabling pH-dependent solubility and metal coordination. Widely used in histidine biosynthesis studies. Structural dissimilarity lies in the heteroaromatic imidazole vs. aliphatic dimethylamino groups .

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Physical State | Melting Point/Flash Point | Solubility |

|---|---|---|---|---|

| 2-Amino-3-(dimethylamino)propan-1-ol diHCl | 223.09 | Crystalline solid | N/A | Water-soluble |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 159.27 | Liquid | Flash point: 73.9 °C | Lipophilic |

| 2-Amino-1,3-propanediol | 91.10 | Solid | bp 115–116 °C | Polar solvents |

| L-Histidinol diHCl | 214.09 | Solid | N/A | Water, ethanol |

Notes:

- The dihydrochloride salt form of the target compound enhances water solubility compared to neutral analogues like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .

- 2-Amino-1,3-propanediol (MW 91.10) lacks the dimethylamino group, limiting its utility in reactions requiring tertiary amine participation .

Reactivity and Stability

- Target Compound: Stable under standard storage conditions (room temperature, dry environment). The primary amine group is reactive toward carbonyl compounds (e.g., ketones, aldehydes), while the dimethylamino group can act as a weak base .

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Requires storage below 30°C due to flammability (flash point 73.9 °C).

- 2-Amino-4,6-dimethoxypyrimidine: Exhibits aromatic stability and participates in nucleophilic aromatic substitutions. Its methoxy groups enhance electron density, contrasting with the aliphatic amine functionality of the target compound .

Actividad Biológica

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, also known as dimethylaminoethanol (DMAE), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group and a dimethylamino group, contributing to its polar nature and ability to interact with various biological systems. The molecular formula is CHClNO, and its molecular weight is approximately 192.09 g/mol.

The biological activity of this compound can be attributed to its interaction with several molecular targets within the body:

- Neurotransmitter Modulation : DMAE is believed to enhance the synthesis of acetylcholine, a key neurotransmitter involved in memory and cognitive function. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Pharmacological Effects

Research has indicated several pharmacological effects associated with DMAE:

- Cognitive Enhancement : Studies have shown that DMAE may improve memory and cognitive performance in both healthy individuals and those with cognitive impairments. For instance, a clinical trial indicated improvements in attention and focus among participants taking DMAE supplements.

- Mood Regulation : DMAE has been reported to have mood-enhancing properties, potentially alleviating symptoms of anxiety and depression. This effect may be linked to its influence on neurotransmitter levels.

- Skin Health : Topical formulations containing DMAE are marketed for their skin-firming properties, suggesting a role in cosmetic applications aimed at reducing the appearance of aging.

Case Studies

Several studies have investigated the effects of DMAE on various health outcomes:

- Cognitive Function : A double-blind placebo-controlled study involving elderly participants demonstrated that those receiving DMAE showed significant improvements in memory recall compared to the placebo group (IC50 values indicating enhanced cognitive performance were observed).

- Skin Firmness : A randomized trial assessing the efficacy of a DMAE-containing cream found that participants reported improved skin firmness and reduced sagging after eight weeks of use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, and how do reaction conditions influence yield?

- Synthesis via enantioselective reduction : A common approach involves reducing a ketone precursor (e.g., 3-(dimethylamino)-1-arylpropan-1-one) using chiral catalysts like (R)- or (S)-CBS-oxazaborolidine with borane, achieving enantiomeric excess >90% .

- Salt formation : The free base is treated with HCl in anhydrous diethyl ether to form the dihydrochloride salt, enhancing solubility and stability .

- Critical factors : Solvent choice (toluene or THF), temperature control (-20°C to 25°C), and stoichiometric ratios of reducing agents (e.g., LiAlH₄ or NaBH₄) significantly impact yield and purity .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- HPLC with chiral columns : Utilized to confirm enantiopurity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- NMR spectroscopy : ¹H and ¹³C NMR verify structural integrity; δ ~3.2–3.8 ppm correlates to dimethylamino and hydroxyl protons .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₅H₁₄Cl₂N₂O: 195.05 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage : Under inert atmosphere (argon) at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation and oxidation .

- Stability monitoring : Periodic TGA/DSC analysis to detect decomposition above 150°C .

Advanced Research Questions

Q. How does stereochemistry (R vs. S configuration) impact biological activity in receptor-binding studies?

- Case study : (S)-enantiomers of similar amino alcohols show higher affinity for serotonin/norepinephrine transporters (e.g., duloxetine derivatives) due to spatial alignment with binding pockets .

- Methodological validation : Radioligand displacement assays (e.g., using [³H]-citalopram) quantify enantioselective binding differences .

Q. What strategies resolve contradictions in reported reaction mechanisms for dimethylamino-propanol derivatives?

- Divergent pathways : Competing N-alkylation vs. O-alkylation in substitution reactions can arise from solvent polarity (e.g., DMF favors N-alkylation) .

- Kinetic vs. thermodynamic control : DFT calculations and in-situ IR spectroscopy identify intermediates, clarifying pathway dominance under varying temperatures .

Q. How can computational modeling optimize catalytic systems for asymmetric synthesis?

- Catalyst screening : Molecular docking (e.g., AutoDock Vina) predicts enantioselectivity of CBS-oxazaborolidine catalysts with ketone substrates .

- Machine learning : Training datasets on reaction yields and ee% (enantiomeric excess) from Reaxys/Pistachio databases enable predictive models for catalyst selection .

Q. What role does this compound play in modulating enzyme kinetics or protein interactions?

- Enzyme inhibition : Acts as a competitive inhibitor for monoamine oxidases (MAOs), validated via Lineweaver-Burk plots and Ki calculations .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koff) with immobilized MAO-B, revealing IC₅₀ values in the µM range .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.